molecular formula C11H7BrO4 B1345254 5-(2-bromophenoxy)furan-2-carboxylic acid CAS No. 952183-45-8

5-(2-bromophenoxy)furan-2-carboxylic acid

Cat. No.: B1345254
CAS No.: 952183-45-8
M. Wt: 283.07 g/mol
InChI Key: KFHNUUPDODOIQS-UHFFFAOYSA-N
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Description

5-(2-bromophenoxy)furan-2-carboxylic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a bromophenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenoxy)furan-2-carboxylic acid typically involves the reaction of 2-bromophenol with furoic acid derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenol reacts with a furoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-bromophenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoic acids, while oxidation and reduction reactions can produce different furan derivatives .

Mechanism of Action

The mechanism of action of 5-(2-bromophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, leading to various biochemical effects. The furan ring can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 5-(2-bromophenoxy)furan-2-carboxylic acid is unique due to its combination of the bromophenoxy group and the furan ring, which imparts specific chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5-(2-bromophenoxy)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNUUPDODOIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269444
Record name 5-(2-Bromophenoxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-45-8
Record name 5-(2-Bromophenoxy)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenoxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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